Head-to-Head MIC Comparison Against Riemerella anatipestifer: Epinecidin-1 Demonstrates 2- to 16-Fold Superior Potency Relative to Hepcidin Peptides
In a direct comparative MIC study against multiple R. anatipestifer (RA) strains—a Gram-negative pathogen causing major economic losses in duck farming—epinecidin-1 exhibited MICs ranging from 6.25 to 50 μg/mL (average 27.8 μg/mL across 11 strains). In the same study, the comparator fish AMPs hepcidin TH1-5 and hepcidin TH2-3 displayed MIC ranges of 25–400 μg/mL and 100–400 μg/mL, respectively [1]. This represents a quantified potency advantage of at least 2-fold up to 16-fold for epinecidin-1 over hepcidin TH2-3. The study also included the SALF55-76 cyclic peptide (MIC 12.5–25 μg/mL) and its linear form (6.25–25 μg/mL), establishing a multi-comparator benchmarking context [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Riemerella anatipestifer clinical/field strains |
|---|---|
| Target Compound Data | Epinecidin-1: MIC range 6.25–50 μg/mL across 11 RA strains (average 27.8 μg/mL) |
| Comparator Or Baseline | Hepcidin TH1-5: MIC range 25–400 μg/mL; Hepcidin TH2-3: MIC range 100–400 μg/mL; SALF55-76 cyclic: 12.5–25 μg/mL; SALF55-76 linear: 6.25–25 μg/mL |
| Quantified Difference | Epinecidin-1 is 2-fold (vs. SALF cyclic lower bound) to 16-fold (vs. hepcidin TH2-3 lower bound) more potent |
| Conditions | Broth microdilution MIC assay against R. anatipestifer strains isolated from infected ducks; transmission electron microscopy confirmation of membrane disruption |
Why This Matters
For researchers developing antimicrobial interventions in veterinary medicine or aquaculture, epinecidin-1's 2- to 16-fold MIC advantage over hepcidins directly translates to lower dosing requirements and reduced peptide synthesis costs per treatment unit.
- [1] Pan CY, Chen JY, Lin TL, Lin CH. Antimicrobial peptides of an anti-lipopolysaccharide factor, epinecidin-1, and hepcidin reduce the lethality of Riemerella anatipestifer sepsis in ducks. Peptides. 2010 May;31(5):806-15. doi: 10.1016/j.peptides.2010.01.013. View Source
